3-Methoxy-12-methylbenzo(a)anthracene
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Overview
Description
3-Methoxy-12-methylbenzo(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-12-methylbenzo(a)anthracene typically involves multi-step organic reactions. Common methods include:
Friedel-Crafts Alkylation: This method involves the alkylation of anthracene derivatives using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Elbs Reaction: This involves the cyclodehydration of diarylmethanes under acidic conditions.
Metal-Catalyzed Reactions: Recent advancements have utilized metal catalysts to facilitate the formation of the anthracene core from alkynes.
Industrial Production Methods
Industrial production methods for anthracene derivatives, including this compound, often involve large-scale Friedel-Crafts reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-12-methylbenzo(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and simpler hydrocarbons .
Scientific Research Applications
3-Methoxy-12-methylbenzo(a)anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioimaging probe.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-12-methylbenzo(a)anthracene involves its interaction with cellular components:
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another PAH with similar structure and properties.
9,10-Dimethylanthracene: Known for its use in photophysical studies and as a fluorescent probe.
Uniqueness
3-Methoxy-12-methylbenzo(a)anthracene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthracene derivatives .
Properties
CAS No. |
111238-08-5 |
---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-18-6-4-3-5-14(18)11-16-8-7-15-12-17(21-2)9-10-19(15)20(13)16/h3-12H,1-2H3 |
InChI Key |
JVIZUJYXUWQROK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)OC |
Origin of Product |
United States |
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